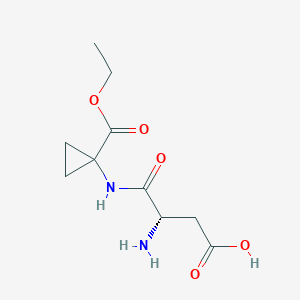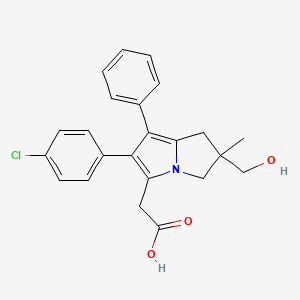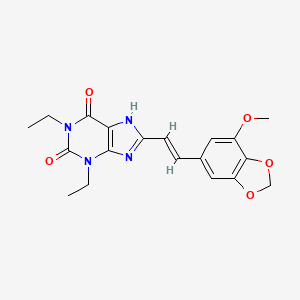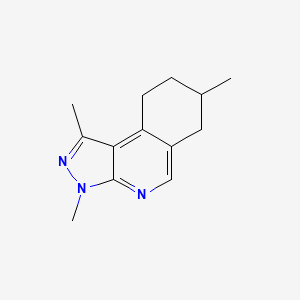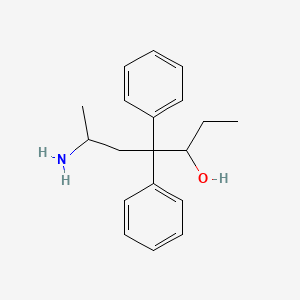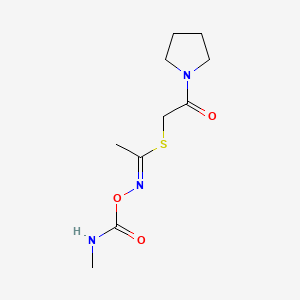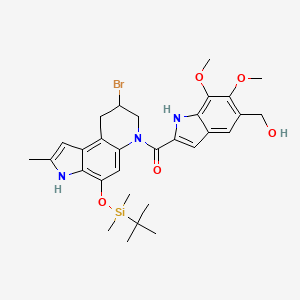
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their diverse applications in organic synthesis, agrochemistry, and drug discovery
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- can be achieved through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the desired semicarbazide .
Industrial Production Methods
Industrial production of semicarbazides typically involves the use of N-substituted carbamoyl chlorides, which are derived from phosgene or triphosgene. These reagents are effective but pose handling challenges due to their toxicity. Alternatively, ethyl, phenyl, or p-nitrophenyl carbamates synthesized from corresponding carbonates or chloroformates provide a safer and more convenient approach .
Analyse Des Réactions Chimiques
Types of Reactions
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of semicarbazide, 1-furfurylidene-4-(p-octyloxyphenyl)- involves its interaction with molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes and pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Semicarbazide: A simpler analog without the furfurylidene and p-octyloxyphenyl groups.
Semicarbazone: A related compound with a different functional group.
Hydrazine derivatives: Compounds with similar reactivity and applications.
Uniqueness
The presence of the furfurylidene and p-octyloxyphenyl groups enhances its reactivity and biological activity compared to simpler semicarbazides .
Propriétés
Numéro CAS |
119034-05-8 |
|---|---|
Formule moléculaire |
C20H27N3O3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-[(E)-furan-2-ylmethylideneamino]-3-(4-octoxyphenyl)urea |
InChI |
InChI=1S/C20H27N3O3/c1-2-3-4-5-6-7-14-25-18-12-10-17(11-13-18)22-20(24)23-21-16-19-9-8-15-26-19/h8-13,15-16H,2-7,14H2,1H3,(H2,22,23,24)/b21-16+ |
Clé InChI |
FSJMAPZHHWWEOY-LTGZKZEYSA-N |
SMILES isomérique |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2 |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


